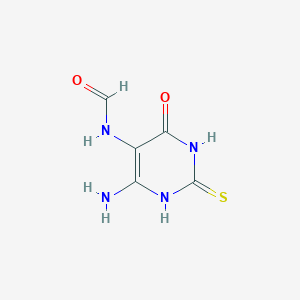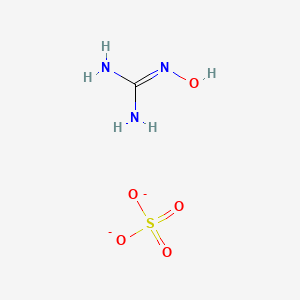
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride is a chemical compound with the molecular formula C21H28ClNO. . This compound is primarily recognized for its use in the medical field as an opioid analgesic, which means it is used to relieve pain. It is a synthetic opioid that acts on the central nervous system to produce pain relief and sedation .
Métodos De Preparación
The synthesis of 3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride involves several steps. One common method includes the reaction of diphenylacetonitrile with 1,1-dimethyl-3-chloropropane in the presence of a strong base to form the intermediate compound. This intermediate is then subjected to further reactions, including hydrolysis and reduction, to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the calibration of instruments and the development of analytical methods.
Biology: It is used in studies related to the central nervous system, particularly in understanding the mechanisms of pain and addiction.
Medicine: It is used in the treatment of chronic pain and opioid dependence. It is also used in research related to the development of new analgesics and addiction treatments.
Comparación Con Compuestos Similares
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride is similar to other opioid analgesics such as morphine and fentanyl. it has a longer duration of action and a different side effect profile. Unlike morphine, it is less likely to cause respiratory depression, making it a safer option for long-term pain management . Similar compounds include:
Morphine: A natural opioid derived from the opium poppy.
Fentanyl: A synthetic opioid that is more potent than morphine.
Oxycodone: A semi-synthetic opioid used for pain relief.
Propiedades
| 63834-35-5 | |
Fórmula molecular |
C22H30ClNO |
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
trimethyl-(5-oxo-4,4-diphenylheptan-2-yl)azanium;chloride |
InChI |
InChI=1S/C22H30NO.ClH/c1-6-21(24)22(17-18(2)23(3,4)5,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,18H,6,17H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
GENRUBKMOWZCII-UHFFFAOYSA-M |
SMILES canónico |
CCC(=O)C(CC(C)[N+](C)(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)
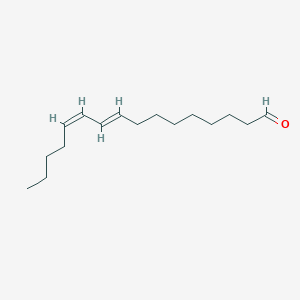


![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
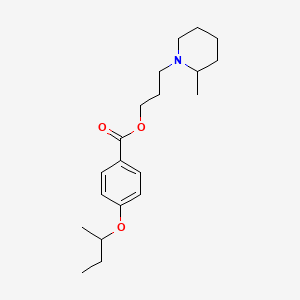
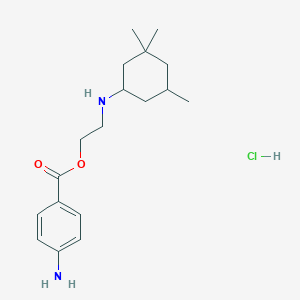
![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)




